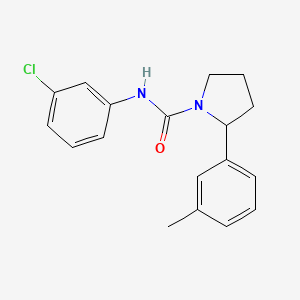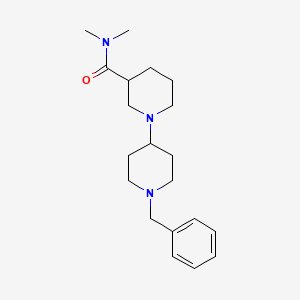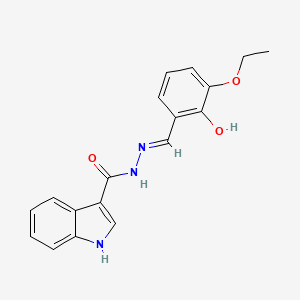
N-(3-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH-018 was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. It belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. JWH-018 has been shown to interact with the same receptors in the brain that are targeted by tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
作用機序
JWH-018 exerts its effects by binding to and activating cannabinoid receptors in the brain, particularly the CB1 receptor. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and physiological effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. It has also been shown to produce analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
実験室実験の利点と制限
JWH-018 has several advantages for use in lab experiments, including its high potency and selectivity for cannabinoid receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for differentiating between cannabinoid receptor subtypes.
将来の方向性
There are several potential future directions for research involving JWH-018, including the development of more selective and potent synthetic cannabinoids for use in therapeutic applications. Additionally, further studies are needed to better understand the long-term effects of JWH-018 use and its potential for addiction and abuse.
In conclusion, JWH-018 is a synthetic cannabinoid that has gained popularity as a recreational drug, but has also been extensively studied for its scientific research applications. Its mechanism of action involves binding to and activating cannabinoid receptors in the brain, leading to a range of biochemical and physiological effects. While JWH-018 has several advantages for use in lab experiments, it also has limitations and potential risks associated with its use. Future research is needed to better understand the potential therapeutic applications of JWH-018 and other synthetic cannabinoids.
合成法
JWH-018 can be synthesized by a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the condensation of 1-naphthalenylacetyl chloride with 3-methylbenzoyl chloride, followed by the addition of 3-chlorophenylmagnesium bromide and pyrrolidine. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
JWH-018 has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been used as a tool to study the endocannabinoid system, which is involved in regulating various physiological processes such as pain, appetite, and mood.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-5-2-6-14(11-13)17-9-4-10-21(17)18(22)20-16-8-3-7-15(19)12-16/h2-3,5-8,11-12,17H,4,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQBULZSYLTICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)
![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)

![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
![N-(2-chlorobenzyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034267.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)

![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6034293.png)
![N~1~-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6034301.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B6034313.png)
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-propylphenyl)ethyl]glycinamide](/img/structure/B6034329.png)
![3-[1-(cyclohexylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6034336.png)